molecular formula C8H14N2 B13165383 (1R,2S)-2-aminocycloheptane-1-carbonitrile CAS No. 1258640-18-4

(1R,2S)-2-aminocycloheptane-1-carbonitrile

Cat. No.: B13165383
CAS No.: 1258640-18-4
M. Wt: 138.21 g/mol
InChI Key: AVGTVOQLWAIQOG-YUMQZZPRSA-N
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Description

(1R,2S)-2-aminocycloheptane-1-carbonitrile is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound features a seven-membered ring with an amino group and a nitrile group attached to the first and second carbon atoms, respectively. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization reactions. The reaction conditions often involve the use of chiral catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-aminocycloheptane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-2-aminocyclopropanecarboxylic acid

Uniqueness

(1R,2S)-2-aminocycloheptane-1-carbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring systems. Its specific stereochemistry also contributes to its unique reactivity and interactions with other molecules .

Properties

CAS No.

1258640-18-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c9-6-7-4-2-1-3-5-8(7)10/h7-8H,1-5,10H2/t7-,8-/m0/s1

InChI Key

AVGTVOQLWAIQOG-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C#N

Canonical SMILES

C1CCC(C(CC1)N)C#N

Origin of Product

United States

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